1-(Azetidin-3-yl)-3-cyclopentylurea hydrochloride
Overview
Description
1-(Azetidin-3-yl)-3-cyclopentylurea hydrochloride is a useful research compound. Its molecular formula is C9H18ClN3O and its molecular weight is 219.71 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that azetidine derivatives can be used as structural analogues for 4-aminobutanoic acid (gaba) and can be involved in the modulation of gaba a receptors .
Mode of Action
Based on the information about similar compounds, it can be inferred that this compound might interact with its targets, possibly gaba a receptors, leading to changes in the receptor’s function .
Biochemical Pathways
If the compound acts on gaba a receptors, it could potentially influence the gabaergic neurotransmission pathway .
Result of Action
If the compound acts on GABA A receptors, it could potentially influence neuronal excitability and neurotransmission .
Biochemical Analysis
Biochemical Properties
1-(Azetidin-3-yl)-3-cyclopentylurea hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with tubulin, a protein that is crucial for cell division . The nature of these interactions often involves binding to specific sites on the biomolecules, leading to inhibition or activation of their functions. This compound’s interaction with tubulin results in the destabilization of microtubules, which can affect cell division and proliferation .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in breast cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . It also affects the cell cycle by arresting cells in the G2/M phase, which is critical for cell division . These effects are mediated through its interaction with tubulin and subsequent disruption of microtubule dynamics.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and leading to microtubule destabilization . This inhibition disrupts the mitotic spindle formation, which is essential for chromosome segregation during cell division. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects such as inhibition of tumor growth and reduction of cancer cell proliferation . At higher doses, it can cause toxic or adverse effects, including damage to normal cells and tissues . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound can affect metabolic flux and alter metabolite levels, which can influence its overall efficacy and toxicity . Understanding these metabolic pathways is crucial for optimizing its therapeutic use and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it has been observed to accumulate in the cytoplasm and nucleus, where it exerts its effects on cell division and gene expression .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively and exert its biochemical effects. For example, its accumulation in the nucleus enables it to modulate gene expression and influence cellular processes .
Properties
IUPAC Name |
1-(azetidin-3-yl)-3-cyclopentylurea;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.ClH/c13-9(12-8-5-10-6-8)11-7-3-1-2-4-7;/h7-8,10H,1-6H2,(H2,11,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAESOGUSJUUIQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.